
Ethylidene dicoumarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylidene dicoumarol (referred to in toxicology databases under ICD-10 codes T45.5 and Y44.2 ) is a coumarin-derived compound structurally and functionally related to dicoumarol. Dicoumarol, a well-known anticoagulant and inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), competes with NAD(P)H for binding to NQO1, thereby inhibiting its enzymatic activity . This compound shares this core coumarin scaffold but features an ethylidene group, which may alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Traditional Condensation Methods
Reflux-Based Synthesis
The most widely employed method for synthesizing ethylidene dicoumarol involves the Knoevenagel condensation of 4-hydroxycoumarin with aldehydes under reflux conditions. In a typical procedure, 4-hydroxycoumarin is dissolved in a 1:1 mixture of ethanol and water, followed by the addition of an aldehyde and a catalytic amount of dodecylbenzenesulfonic acid (DBSA) . The reaction mixture is heated to reflux (80–120°C) for 45–150 minutes, yielding dicoumarol derivatives in 76–93% efficiency (Table 1) . For instance, 4-methoxybenzaldehyde reacts with 4-hydroxycoumarin under these conditions to produce 3,3′-[(4-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one) in 85% yield after 60 minutes .
Table 1: Reaction Times and Yields for Traditional Reflux Synthesis
Entry | Aldehyde Substituent | Time (min) | Yield (%) |
---|---|---|---|
2a | 3-ethoxy-4-hydroxy | 60 | 80 |
2b | 2-bromo | 45 | 90 |
2g | 4-nitro | 45 | 90 |
2e | 4-methoxy | 60 | 85 |
Catalytic Role of DBSA
DBSA acts as a Brønsted acid catalyst, protonating the aldehyde carbonyl group to enhance electrophilicity and facilitate nucleophilic attack by 4-hydroxycoumarin . This step initiates the Knoevenagel condensation, forming an α,β-unsaturated intermediate. A subsequent Michael addition by a second 4-hydroxycoumarin molecule yields the final bis-coumarin product . The catalyst’s non-toxic and recyclable nature makes it environmentally favorable compared to traditional bases like piperidine .
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times by enhancing molecular agitation and heat transfer. In method B (Table 2), reactions conclude in 4.5–15 minutes with yields comparable to reflux methods . For example, 3,4-dimethoxybenzaldehyde condenses with 4-hydroxycoumarin in 4.5 minutes to yield 90% product, versus 60 minutes under reflux .
Table 2: Comparison of Reflux and Microwave Methods
Entry | Aldehyde Substituent | Reflux Time/Yield | Microwave Time/Yield |
---|---|---|---|
2a | 3-ethoxy-4-hydroxy | 60 min/80% | 6.5 min/84% |
2c | 3,4-dimethoxy | 60 min/90% | 4.5 min/90% |
2g | 4-nitro | 45 min/90% | 6 min/93% |
Solvent Systems and Energy Efficiency
Ethanol-water (1:1) remains the preferred solvent due to its ability to dissolve both polar and non-polar reactants while minimizing byproduct formation . Microwave synthesis reduces energy consumption by 70–80% compared to conventional heating, aligning with green chemistry principles .
Structural Characterization and Analytical Validation
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound derivatives. In the 1H NMR spectrum, aromatic protons resonate at δ 7.0–8.3 ppm, while the methylene bridge protons appear as singlets near δ 5.8 ppm . The 13C NMR spectrum exhibits carbonyl signals at δ 160–165 ppm and aromatic carbons between δ 100–150 ppm . Infrared (IR) spectroscopy identifies key functional groups, such as hydroxyl stretches at 3200–3500 cm−1 and carbonyl vibrations at 1650–1700 cm−1 .
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) provides molecular ion peaks consistent with theoretical masses. For instance, 3,3′-[(4-methoxyphenyl)methanediyl]bis(4-hydroxycoumarin) exhibits a molecular ion at m/z 494.1 (calculated 494.4) . Elemental analysis further validates purity, with carbon, hydrogen, and oxygen percentages deviating by <0.5% from theoretical values .
Recent Advances in Dicoumarol Synthesis
Copolyester Applications
A 2024 study demonstrated the synthesis of a dicoumarol-based copolyester via polycondensation with itaconic acid and 1,12-dodecanediol . The polymer exhibited a glass transition temperature (Tg) of 62°C and controlled drug release kinetics, achieving 51.9% cell viability at 62.5 μg/mL against glioblastoma cells . This innovation highlights dicoumarol’s versatility in biomedical engineering.
Green Chemistry Approaches
Recent protocols emphasize solvent-free conditions and reusable catalysts. Iodine-catalyzed reactions in ethanol at room temperature yield coumarin hydrazone derivatives with 85–93% efficiency, reducing waste and energy use . Computational studies using density functional theory (DFT) have optimized reaction pathways, predicting thermodynamic favorability (ΔG<−132kJ/mol) for these syntheses .
Analyse Chemischer Reaktionen
Äthyli-dicoumarol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann zu verschiedenen Oxidationsprodukten oxidiert werden.
Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Äthyli-dicoumarol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung der Chemie von Coumarinen und deren Derivaten verwendet.
Industrie: Es wird bei der Synthese anderer Coumarin-Derivate und als Reagenz in verschiedenen chemischen Prozessen verwendet.
Wirkmechanismus
Äthyli-dicoumarol entfaltet seine Wirkung durch Hemmung der Vitamin-K-Epoxid-Reduktase, einem Enzym, das am Recycling von Vitamin K beteiligt ist. Diese Hemmung führt zu einem Mangel an aktivem Vitamin K im Blut, was die Bildung von aktivem Prothrombin und anderen Gerinnungsfaktoren verhindert . Zu den molekularen Zielstrukturen gehören Vitamin-K-abhängige Gerinnungsfaktoren wie Prothrombin und Faktoren VII, IX und X.
Wirkmechanismus
Ethylidene dicoumarol exerts its effects by inhibiting vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K. This inhibition leads to a depletion of active vitamin K in the blood, preventing the formation of active prothrombin and other coagulation factors . The molecular targets include vitamin K-dependent coagulation factors such as prothrombin and factors VII, IX, and X.
Vergleich Mit ähnlichen Verbindungen
NQO1 Inhibitory Potency
Dicoumarol has long been the benchmark NQO1 inhibitor, but recent studies highlight derivatives with superior potency and reduced off-target effects (Table 1):
- S-Series Compounds : S3, a 5-methoxy-substituted analogue, demonstrates the highest NQO1 inhibitory activity in cellular assays (e.g., MIA PaCa-2 and MDA-MB-231 cells) while generating negligible superoxide, a major off-target effect of dicoumarol .
- AS-Series Compounds : AS14 combines potent NQO1 inhibition with enhanced water solubility, addressing a key limitation of dicoumarol . AS3 reduces superoxide production by ~50% compared to dicoumarol .
Off-Target Effects
Superoxide Production
Dicoumarol induces significant superoxide via NQO1-mediated redox cycling, correlating with cytotoxicity (Figure 4, ). In contrast:
- S3 and AS14 produce minimal superoxide, decoupling NQO1 inhibition from oxidative stress .
- AS6 reduces superoxide by 30–40% at equivalent concentrations .
Apoptosis and Protein Binding
- Dicoumarol triggers apoptosis in a superoxide-dependent manner, with IC₅₀ values ≤50 µM in multiple cell lines .
- Protein binding, a pharmacokinetic hurdle for dicoumarol, is reduced in S3 due to its methoxy group .
Therapeutic Scope Beyond NQO1
Dicoumarol derivatives exhibit divergent effects on other enzymes:
- Furin/Proprotein Convertases: Dicoumarol inhibits furin non-competitively (Ki ~µM range), protecting against anthrax toxin and blocking metastasis-associated MT1-MMP processing . Selectivity varies among derivatives; AS-series compounds may favor furin over PC5/6 or PC7 .
Pharmacological Advantages of Derivatives
- Reduced Toxicity : S3’s IC₅₀ exceeds 100 µM in toxicity assays, making it 2–5× safer than dicoumarol .
- Solubility : AS14’s improved water solubility enhances bioavailability, a critical factor for intracellular targeting .
- Selectivity : S3’s methoxy group minimizes off-target interactions, while AS-series compounds allow tunable inhibition across proprotein convertases .
Biologische Aktivität
Ethylidene dicoumarol, a coumarin derivative, has garnered interest due to its diverse biological activities, particularly its anticoagulant properties. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is structurally related to dicoumarol, characterized by the presence of a methylene bridge linking two hydroxycoumarin units. Its primary mechanism involves the inhibition of vitamin K epoxide reductase (VKOR), an enzyme critical for recycling vitamin K in the body. This inhibition leads to a decrease in the synthesis of vitamin K-dependent coagulation factors, ultimately resulting in anticoagulation effects .
Anticoagulant Properties
This compound functions as an anticoagulant by disrupting the vitamin K cycle, which is essential for the carboxylation of clotting factors II, VII, IX, and X. This results in reduced thrombin generation and clot formation . The compound's anticoagulant efficacy has been compared with other coumarin derivatives like warfarin and dicoumarol, showing unique pharmacokinetic properties that may enhance its therapeutic potential .
Antimicrobial and Anticancer Activities
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Additionally, studies suggest potential anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells . However, further investigation is needed to fully elucidate these mechanisms.
Case Study 1: Anticoagulant Efficacy
A study involving puerperal patients demonstrated that this compound effectively reduced coagulation parameters, supporting its use as a therapeutic agent in managing coagulopathies .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting bacterial growth at relatively low concentrations, highlighting its potential as an alternative antimicrobial agent.
Comparative Analysis with Other Coumarins
Compound | Mechanism of Action | Anticoagulant Activity | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|---|
This compound | Inhibits VKOR | Yes | Yes | Potential |
Dicoumarol | Inhibits VKOR | Yes | Limited | Limited |
Warfarin | Inhibits VKOR | Yes | No | No |
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying ethylidene dicoumarol’s anti-inflammatory effects on NLRP3 inflammasome activation?
Methodological Answer: Utilize in vitro assays with human chondrocytes or synovial fibroblasts treated with dicoumarol (e.g., 10–50 µM dissolved in DMSO, final concentration <0.1%) to assess NLRP3 degradation via ubiquitin-proteasome pathways. Pair with in vivo murine models of knee osteoarthritis (KOA) to validate reductions in fibrosis and inflammation. Monitor NLRP3 protein levels via Western blot and cytokine release (IL-1β, IL-18) via ELISA. Note limitations in extrapolating to human physiology due to incomplete fibrosis pathway characterization .
Q. How can researchers design experiments to study this compound’s role in modulating oxidative stress?
Methodological Answer: Combine dicoumarol with β-lapachone (β-lap) in NQO1-expressing cell lines (e.g., astrocytes) to induce and terminate oxidative stress. Pre-treat cells with β-lap (e.g., 4 µM) to activate NQO1-dependent redox cycling, then add dicoumarol (20–80 µM) to inhibit NQO1 and halt reactive oxygen species (ROS) generation. Measure oxygen consumption rates (OCR) and NAD(P)H depletion to quantify metabolic shifts .
Q. What methodologies are recommended for analyzing dicoumarol’s enzyme inhibition specificity?
Methodological Answer: Conduct cofactor-specific assays (NADH vs. NADPH) to differentiate dicoumarol’s effects on nitroreductases like DT-diaphorase. For example, use dinitropyrene metabolism studies: compare inhibition rates under NADH (e.g., 50% inhibition at 10 µM) versus NADPH (80% inhibition at 10 µM) to identify cofactor dependency. Validate with allopurinol controls to rule out xanthine oxidase interference .
Q. How should pharmacokinetic studies of dicoumarol be designed in animal models?
Methodological Answer: Administer dicoumarol orally (e.g., 5 mg/kg in goats) and collect serial blood/urine samples over 72 hours. Use LC-MS to quantify plasma concentrations and calculate elimination half-life (e.g., ~15 hours in ruminants). Note species-specific absorption differences and potential tissue accumulation risks for translational research .
Q. What historical context informs dicoumarol’s mechanism as an anticoagulant?
Methodological Answer: Review in vivo studies from the 1940s–1950s demonstrating dicoumarol’s prothrombin-lowering effects via vitamin K antagonism. Use the Quick method (rabbit brain thromboplastin) to measure prothrombin time and correlate with bleeding risks. Modern applications should consider bioavailability challenges (e.g., poor solubility) addressed via formulations like drug-polymer conjugates .
Advanced Research Questions
Q. How can contradictory data on dicoumarol’s role in mitomycin C sensitivity be resolved?
Methodological Answer: Replicate experiments under controlled oxygen conditions. Under hypoxia, dicoumarol increases mitomycin C toxicity by enhancing alkylating species (measure via comet assay). In aerobic conditions, it reduces toxicity via DT-diaphorase detoxification. Use siRNA knockdown of NQO1 to confirm mechanism and address cofactor competition (NADH/NADPH ratios) .
Q. What strategies improve dicoumarol’s selectivity for NQO1 over off-target enzymes?
Methodological Answer: Develop quinone-based analogs with higher NQO1 binding affinity (e.g., chromeno[2,3-b]chromene derivatives). Test inhibition kinetics (Km, Vmax) using recombinant hNQO1 and compare with xanthine oxidase/cytochrome P450 isoforms. Use crystallography to identify structural motifs reducing non-specific interactions .
Q. How can researchers address dicoumarol’s low bioavailability in preclinical studies?
Methodological Answer: Formulate dicoumarol with bioadhesive polymers (e.g., carbopol) to enhance intestinal absorption. Conduct in situ perfusion studies in rodent models to compare bioavailability (AUC0–24h) of free vs. polymer-conjugated dicoumarol. Validate with LC-MS/MS quantification of plasma metabolites .
Q. What experimental frameworks validate dicoumarol’s potential in overcoming tamoxifen resistance?
Methodological Answer: Treat tamoxifen-resistant MCF-7 breast cancer cells with dicoumarol (20–40 µM) and measure NQO1/glutamate-cysteine ligase (GCLC) activity via qPCR/Western blot. Combine with ROS probes (DCFH-DA) to link oxidative stress reversal to restored tamoxifen efficacy. Use patient-derived xenografts for in vivo validation .
Q. How can contradictory prothrombin time and clotting time data be reconciled in anticoagulant studies?
Methodological Answer: Apply dual monitoring: use the Quick method (prothrombin activity) alongside thromboelastography (clotting dynamics) in dicoumarol-treated models. Correlate prothrombin levels <30% with reduced thrombosis risk and >10% with hemorrhage thresholds. Document inter-species variability (e.g., dogs vs. humans) for clinical extrapolation .
Eigenschaften
CAS-Nummer |
1821-16-5 |
---|---|
Molekularformel |
C20H14O6 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)ethyl]chromen-2-one |
InChI |
InChI=1S/C20H14O6/c1-10(15-17(21)11-6-2-4-8-13(11)25-19(15)23)16-18(22)12-7-3-5-9-14(12)26-20(16)24/h2-10,21-22H,1H3 |
InChI-Schlüssel |
CPDOMNNHJSTWKL-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
Kanonische SMILES |
CC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.